molecular formula C21H21ClN2O4S B2392301 ethyl 3-(3-chlorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate CAS No. 1024235-94-6

ethyl 3-(3-chlorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No.: B2392301
CAS No.: 1024235-94-6
M. Wt: 432.92
InChI Key: XIPRYQVIVNSBNK-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chlorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex heterocyclic compound featuring a benzoxadiazocine core, a fused bicyclic system with oxygen, nitrogen, and sulfur atoms. Key structural elements include:

  • A methoxy group at position 10, which may influence electronic properties and solubility.
  • A thioxo (C=S) group at position 4, enhancing conformational rigidity and intermolecular interactions.

Structural elucidation of such compounds typically employs X-ray crystallography (via programs like SHELXL or OLEX2 ) and spectroscopic methods (e.g., NMR and UV-Vis, as in ).

Properties

IUPAC Name

ethyl 10-(3-chlorophenyl)-6-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S/c1-4-27-19(25)16-17-14-9-6-10-15(26-3)18(14)28-21(16,2)24(20(29)23-17)13-8-5-7-12(22)11-13/h5-11,16-17H,4H2,1-3H3,(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPRYQVIVNSBNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C3=C(C(=CC=C3)OC)OC1(N(C(=S)N2)C4=CC(=CC=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(3-chlorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with a unique benzoxadiazocine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities related to various therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C21H21ClN2O4SC_{21}H_{21}ClN_{2}O_{4}S and a molecular weight of approximately 432.9 g/mol. Its structural features include:

  • Benzoxadiazocine Core : This core structure is significant for biological activity.
  • Thioxo Group : Often associated with enhanced antimicrobial and anticancer properties.
  • Chlorophenyl and Methoxy Substituents : These groups may influence the compound's interaction with biological targets.

1. Antimicrobial Activity

Research indicates that compounds similar to ethyl 3-(3-chlorophenyl)-10-methoxy have exhibited notable antimicrobial properties. The thioxo group is linked to enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that such derivatives can inhibit bacterial growth effectively.

Compound Activity Target Organisms
Ethyl 3-(3-chlorophenyl)-10-methoxyAntibacterialE. coli, S. aureus
Ethyl 3-(4-bromophenyl)-10-methoxyAntifungalC. albicans

2. Anticancer Activity

The compound has been studied for its anticancer properties. Mechanisms of action include:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
  • Antioxidant Activity : The methoxy group may contribute to antioxidant properties that protect cells from oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more effective derivatives. The presence of specific substituents significantly influences the biological activity of the compound.

Substituent Effect on Activity
ChlorophenylEnhances antibacterial activity
MethoxyContributes to antioxidant properties
ThioxoIncreases overall biological efficacy

Case Study 1: Antimicrobial Efficacy

A study conducted on various thioxo derivatives, including ethyl 3-(3-chlorophenyl)-10-methoxy, revealed significant antibacterial activity against common pathogens. The minimum inhibitory concentration (MIC) was determined for several strains, showing promising results for further development into therapeutic agents.

Case Study 2: Anticancer Potential

In vitro assays demonstrated that the compound could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The induction of apoptosis was confirmed through flow cytometry analysis, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of polycyclic heterocycles with fused nitrogen-oxygen systems. Below is a comparative analysis with structurally related analogs:

Table 1: Structural Comparison of Benzoxadiazocine Derivatives

Compound Name Core Structure Substituents Key Functional Groups Analytical Methods Used
Target Compound Benzoxadiazocine 3-ClPh, OMe, Me, S=C Thioxo, Methoxy, Ester X-ray (SHELXL ), NMR
Zygocaperoside Triterpenoid saponin Sugar moieties, hydroxyls Glycosidic bonds NMR, UV-Vis
Isorhamnetin-3-O-Glycoside Flavonoid Glycoside, hydroxyls Phenolic OH, Sugar units NMR, MS
Hypothetical Analog A Benzoxadiazocine 4-FPh, OEt, H, S=C Thioxo, Ethoxy OLEX2 , IR

Key Findings:

Conformational Rigidity : The thioxo group stabilizes the bicyclic system more effectively than carbonyl (C=O) groups in analogs, as observed in crystallographic studies using SHELXL .

Solubility: The methoxy and ester groups improve aqueous solubility relative to nonpolar derivatives, a critical factor in drug design.

Methodological Approaches in Comparative Analysis

Crystallographic Tools:

  • SHELXL : Widely used for refining small-molecule structures, particularly for resolving complex torsional angles in heterocycles .
  • OLEX2 : Integrates structure solution and refinement, enabling visualization of intermolecular interactions (e.g., hydrogen bonds involving the thioxo group) .

Spectroscopic Techniques:

  • NMR Spectroscopy : Critical for confirming substituent positions and stereochemistry, as demonstrated in the analysis of Zygocaperoside .
  • UV-Vis : Used to assess electronic transitions in aromatic systems, though less definitive for polycyclic compounds.

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